molecular formula C13H13NO3 B14669713 4-Methyl-2-(1,3,5-trioxan-2-yl)quinoline CAS No. 40105-26-8

4-Methyl-2-(1,3,5-trioxan-2-yl)quinoline

Cat. No.: B14669713
CAS No.: 40105-26-8
M. Wt: 231.25 g/mol
InChI Key: FJSGGYWXPWKGDU-UHFFFAOYSA-N
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Description

4-Methyl-2-(1,3,5-trioxan-2-yl)quinoline is a heterocyclic aromatic compound that features a quinoline core substituted with a methyl group at the 4-position and a 1,3,5-trioxane ring at the 2-position. Quinolines are known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . The unique structure of this compound makes it an interesting subject for research and development in various scientific fields.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(1,3,5-trioxan-2-yl)quinoline involves its interaction with molecular targets such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting the replication of certain pathogens . Additionally, the compound can inhibit enzymes involved in metabolic pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-(1,3,5-trioxan-2-yl)quinoline is unique due to the presence of the 1,3,5-trioxane ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

40105-26-8

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

4-methyl-2-(1,3,5-trioxan-2-yl)quinoline

InChI

InChI=1S/C13H13NO3/c1-9-6-12(13-16-7-15-8-17-13)14-11-5-3-2-4-10(9)11/h2-6,13H,7-8H2,1H3

InChI Key

FJSGGYWXPWKGDU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)C3OCOCO3

Origin of Product

United States

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